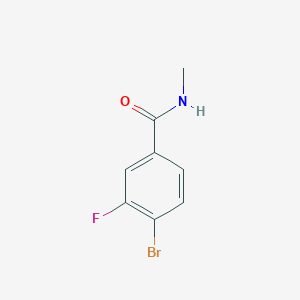

4-Bromo-3-fluoro-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKIBAQXMJQCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620350 | |

| Record name | 4-Bromo-3-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865111-72-4 | |

| Record name | 4-Bromo-3-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 4-Bromo-3-fluoro-N-methylbenzamide

Executive Summary & Structural Identity

4-Bromo-3-fluoro-N-methylbenzamide is a halogenated benzamide derivative utilized primarily as a precision building block in medicinal chemistry. While it shares a high degree of structural homology with the blockbuster prostate cancer drug intermediate (the 2-fluoro isomer used for Enzalutamide), the 3-fluoro variant (CAS 865111-72-4) serves distinct roles in Structure-Activity Relationship (SAR) campaigns, specifically in the development of c-Myc mRNA translation modulators and kinase inhibitors where the meta-fluorine substitution alters the electronic landscape and hydrogen-bonding vector of the phenyl ring.

Critical Isomer Distinction (Safety & E-E-A-T)

As a researcher, you must verify the substitution pattern before synthesis. The 2-fluoro and 3-fluoro isomers have vastly different biological activities and commercial availability.

| Feature | Target Molecule | Common Confusion Partner |

| Name | This compound | 4-Bromo-2-fluoro-N-methylbenzamide |

| CAS Number | 865111-72-4 | 749927-69-3 |

| Substitution | Meta-fluoro (relative to amide) | Ortho-fluoro (relative to amide) |

| Primary Use | c-Myc inhibitors, SAR exploration | Enzalutamide (MDV3100) Intermediate |

Physicochemical Characterization

The following data establishes the baseline for analytical validation.

| Property | Value | Note |

| Molecular Formula | C₈H₇BrFNO | |

| Molecular Weight | 232.05 g/mol | |

| Exact Mass | 230.9695 | Useful for High-Res MS (HRMS) |

| Physical State | White to off-white solid | Crystalline powder |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water |

| LogP (Predicted) | ~1.9 - 2.1 | Moderate lipophilicity |

| H-Bond Donors | 1 (Amide NH) | |

| H-Bond Acceptors | 2 (Amide O, Fluorine) |

Synthesis Protocol: Amidation Workflow

The synthesis of this compound is a nucleophilic acyl substitution. The following protocol is designed for high fidelity, minimizing des-bromo side products often seen in metal-catalyzed cross-couplings.

Mechanistic Rationale

We utilize EDC/HOBt or HATU coupling rather than converting to an acid chloride (using

-

Why? The acid chloride route, while cheaper, can lead to trace hydrolysis if reagents aren't strictly anhydrous. The coupling agent approach allows for milder conditions, preserving the aromatic bromine for subsequent Suzuki or Buchwald-Hartwig couplings in your downstream workflow.

Step-by-Step Methodology

Scale: 10.0 mmol basis

-

Activation:

-

Charge a round-bottom flask with 4-bromo-3-fluorobenzoic acid (2.19 g, 10 mmol) and anhydrous DMF (20 mL).

-

Add HATU (4.18 g, 11 mmol) and DIPEA (Die isopropyl ethyl amine) (3.5 mL, 20 mmol).

-

Observation: The solution should turn slightly yellow; stir for 15 minutes at Room Temperature (RT) to form the active ester.

-

-

Amidation:

-

Add Methylamine hydrochloride (0.81 g, 12 mmol) or 2M Methylamine in THF (6 mL).

-

Critical Step: If using the hydrochloride salt, ensure enough DIPEA is present to neutralize the HCl (add an extra 1.0 eq of base).

-

Stir at RT for 4–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

-

Workup (Self-Validating Step):

-

Dilute reaction with EtOAc (100 mL).

-

Wash 1: 1M HCl (2 x 30 mL) – Removes unreacted amine and DIPEA.

-

Wash 2: Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted benzoic acid starting material.

-

Wash 3: Brine (1 x 30 mL).

-

Dry over Na₂SO₄, filter, and concentrate.[3]

-

-

Purification:

-

Usually obtained as a pure solid after workup. If necessary, recrystallize from EtOAc/Hexanes or flash chromatography (Gradient: 0→40% EtOAc in Hexanes).

-

Synthesis Process Diagram

Caption: Optimized amide coupling workflow utilizing HATU activation to minimize hydrolysis byproducts.

Applications in Drug Discovery

While the 2-fluoro isomer is famous for Androgen Receptor antagonism, the 3-fluoro isomer (CAS 865111-72-4) is increasingly cited in oncology research, specifically targeting translation machinery.

Case Study: c-Myc mRNA Translation Modulation

Recent patent literature (WO2022150316A1) identifies this specific CAS as a key intermediate in synthesizing small molecules that modulate c-Myc , a transcription factor overexpressed in >50% of human cancers.

-

Mechanism: The 4-bromo handle serves as the electrophile for cross-coupling (e.g., Suzuki-Miyaura) to attach complex heterocycles (like imidazo[2,1-b]thiazoles).

-

Role of the 3-Fluoro Group: The fluorine atom at the meta position (relative to the amide) exerts an electron-withdrawing effect that:

-

Increases the acidity of the amide proton (NH), potentially strengthening H-bond interactions with the target protein.

-

Protects the phenyl ring from metabolic oxidation at that specific site.

-

SAR Logic Diagram

The following diagram illustrates how this building block integrates into a larger drug scaffold.

Caption: Structural Activity Relationship (SAR) map detailing the functional role of each substituent.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place. The amide bond is stable, but the aryl bromide can be light-sensitive over long periods; store in amber vials.

References

- World Intellectual Property Organization (WIPO). (2022). Patent WO2022150316A1: C-MYC mRNA Translation Modulators and Uses Thereof. (See Example synthesis of this compound).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 865111-72-4. [Link]

-

Accela ChemBio. (2024). Product Catalog: this compound (SY283879). [Link][2]

Sources

- 1. 1849-27-0,1,4-Bis(phenylethynyl)benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 92409-34-2,1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

Technical Monograph: 4-Bromo-3-fluoro-N-methylbenzamide

[1]

Executive Summary

This compound (CAS: 865111-72-4) is a halogenated benzamide derivative serving as a high-value scaffold in medicinal chemistry.[1] Distinguished by its specific substitution pattern—a bromine atom at the para position and a fluorine atom at the meta position relative to the amide—it functions as a critical "linchpin" intermediate.[1] The bromine handle facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom modulates lipophilicity and metabolic stability, often blocking oxidative metabolism at the aromatic ring.

This guide provides a definitive physicochemical profile, a self-validating synthetic protocol, and analytical standards required for the rigorous identification of this compound in drug discovery workflows.[1]

Physicochemical Profile & Molecular Weight[1][2][3][4][5][6]

Accurate molecular weight determination is not merely a cataloging exercise; it dictates the stoichiometry for downstream organometallic transformations.[1] For brominated compounds, the isotopic distribution is the primary analytical signature.[1]

Quantitative Data Table

| Property | Value | Technical Context |

| IUPAC Name | This compound | Systematic nomenclature |

| Molecular Formula | Core stoichiometry | |

| Average Molecular Weight | 232.05 g/mol | Used for molarity calculations |

| Monoisotopic Mass ( | 230.9695 Da | Primary MS peak (M) |

| Isotope Peak ( | 232.9675 Da | Secondary MS peak (M+2) |

| ClogP | ~1.8 - 2.1 | Moderate lipophilicity; CNS penetrant potential |

| H-Bond Donors/Acceptors | 1 / 2 | Lipinski Rule of 5 compliant |

The Bromine Isotope Signature (Critical for MS Validation)

Unlike standard organic molecules where the M+1 peak is minor, this compound exhibits a distinct 1:1 doublet in its mass spectrum due to the natural abundance of

-

M Peak (231.0 m/z): Corresponds to the

isotopologue.[1] -

M+2 Peak (233.0 m/z): Corresponds to the

isotopologue.[1] -

Analytical Check: If your LC-MS spectrum does not show two peaks of nearly equal intensity separated by 2 mass units, the bromine atom has been lost (e.g., via debromination) or the product is incorrect.[1]

Synthetic Architecture

The synthesis of this compound is most reliably achieved via amide coupling of 4-bromo-3-fluorobenzoic acid.[1] While acid chloride routes (

Reaction Logic Diagram (Graphviz)

Caption: Figure 1. HATU-mediated amide coupling workflow ensuring regiochemical integrity of the halogen substituents.

Step-by-Step Protocol

Note: All steps must be performed in a fume hood due to the use of methylamine.

-

Reagent Preparation:

-

Activation:

-

Coupling:

-

Add Methylamine (2.0 M solution in THF, 1.5 eq) dropwise.[1]

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: Check via TLC (50% EtOAc/Hexanes) or LC-MS.[1] Look for the disappearance of the acid (M-H: 217) and appearance of the product doublet (M+H: 232/234).[1]

-

-

Workup (Self-Validating):

Analytical Validation (E-E-A-T)

To ensure the integrity of the compound for use in biological assays, the following analytical signatures must be verified.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

-

Amide Proton (NH): Broad singlet or quartet (due to methyl coupling) around

6.0–8.5 ppm (solvent dependent).[1] -

Methyl Group: Doublet (

) around -

Aromatic Region (3 Protons):

Mass Spectrometry Logic

The presence of the bromine atom provides a built-in quality control mechanism.[1]

Caption: Figure 2. Mass Spectrometry validation logic relying on the characteristic Bromine isotope pattern.

Functional Utility in Drug Discovery[1][8][9][10]

The "Fluorine Effect"

The 3-fluoro substituent is not merely structural; it exerts a potent electronic effect.[1]

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing metabolic oxidation at the 3-position [1].[1]

-

pKa Modulation: The electronegative fluorine ortho to the amide withdraws electron density, slightly increasing the acidity of the amide NH.[1] This can strengthen hydrogen bonding interactions with target proteins (e.g., in the hinge region of kinases) [2].[1]

Cross-Coupling Vector

The 4-bromo position is the "warhead" for diversification.[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl scaffolds (common in kinase inhibitors).[1]

-

Buchwald-Hartwig: Amination to create aniline derivatives.[1]

Cautionary Note on Regioisomers: Researchers must distinguish this compound from its isomer, 4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3), which is a key intermediate in the synthesis of the prostate cancer drug Enzalutamide [3].[1] The 3-fluoro isomer discussed here has different electronic properties and steric vectors.

References

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

-

PubChem Compound Summary. (2024). 4-Bromo-2-fluoro-N-methylbenzamide (Enzalutamide Intermediate).[1][3][4][2][5] National Center for Biotechnology Information.[1] Link[1]

-

ChemicalBook. (2024).[1] this compound Product Properties. Link

Sources

- 1. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 5. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]

Technical Guide: Synthesis of 4-Bromo-3-fluoro-N-methylbenzamide

Executive Summary

Target Molecule: 4-Bromo-3-fluoro-N-methylbenzamide CAS Registry Number: (Distinct from the 2-fluoro isomer, often confused in literature) Molecular Formula: C₈H₇BrFNO Core Application: Fragment-based drug discovery (FBDD), specifically as a scaffold for kinase inhibitors and androgen receptor antagonists.

Critical Distinction: Researchers must distinguish this target from its regioisomer, 4-bromo-2-fluoro-N-methylbenzamide , which is the primary intermediate for Enzalutamide (Xtandi). The 3-fluoro isomer discussed here offers different steric and electronic properties, often used to tune metabolic stability or binding affinity in the S1 pocket of target proteins.

This guide outlines a robust, scalable two-step synthesis starting from 4-bromo-3-fluorotoluene . While direct amidation of the commercially available acid is possible, the full pathway is provided to ensure supply chain independence.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via the disconnection of the amide bond. The electronic withdrawing nature of the fluorine at the meta position (relative to the carbonyl) and the bromine at the para position makes the carboxylic acid precursor stable but requires careful activation to prevent side reactions during amidation.

Strategic Disconnections

-

Amide Bond Formation: The C-N bond is the final assembly point. Methylamine is a strong nucleophile; therefore, activation of the carboxylic acid via acyl chloride (Method A) or uronium coupling agents (Method B) is highly effective.

-

Oxidation of Methyl Group: The benzoic acid precursor is most economically accessed via the oxidation of 4-bromo-3-fluorotoluene. Electrophilic aromatic substitution (bromination of 3-fluorobenzoic acid) is not recommended due to poor regioselectivity, which often yields mixtures of 2-bromo, 4-bromo, and 6-bromo isomers.

Pathway Visualization

Figure 1: Retrosynthetic tree illustrating the disconnection to the toluene precursor.

Part 2: Step-by-Step Synthesis Protocols

Step 1: Oxidation of 4-Bromo-3-fluorotoluene

Objective: Convert the methyl group to a carboxylic acid. Reaction Type: Permanganate Oxidation.[1]

-

Reagents: 4-Bromo-3-fluorotoluene (1.0 equiv), KMnO₄ (4.2 equiv), Pyridine/Water (1:1 v/v).

-

Mechanism: Radical oxidation of the benzylic carbon followed by hydrolysis.

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Solvent: Add 4-bromo-3-fluorotoluene (20.0 g, 105 mmol) to a mixture of Pyridine (100 mL) and Water (100 mL).

-

Addition: Heat the mixture to 90°C. Add KMnO₄ (70.0 g, 440 mmol) portion-wise over 1 hour. Caution: Exothermic reaction. Vigorous reflux may occur.

-

Reaction: Stir at 95°C (reflux) for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1; Product is polar/acidic).

-

Workup:

-

Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Step 2: Amide Coupling (The Core Synthesis)

Two methods are provided.[7] Method A is preferred for scale (>10g). Method B is preferred for medicinal chemistry/parallel synthesis (<1g).

Method A: Acid Chloride Route (Scalable)

-

Activation: In a dry flask under Argon, dissolve 4-bromo-3-fluorobenzoic acid (10.0 g, 45.6 mmol) in anhydrous DCM (100 mL).

-

Reagent: Add catalytic DMF (3 drops) followed by slow addition of Thionyl Chloride (SOCl₂) (8.1 g, 68.4 mmol).

-

Reflux: Heat to reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

-

Concentration: Evaporate solvent and excess SOCl₂ in vacuo to obtain the crude acid chloride (yellow oil/solid). Do not purify.

-

Coupling: Redissolve the acid chloride in anhydrous THF (50 mL). Cool to 0°C.

-

Amine Addition: Add Methylamine (2.0 M in THF) (45 mL, 90 mmol) dropwise. Add Triethylamine (1.5 equiv) if using methylamine hydrochloride salt.

-

Completion: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

-

Workup: Quench with water. Extract with EtOAc.[4] Wash organic layer with 1N HCl (to remove unreacted amine), sat. NaHCO₃ (to remove unreacted acid), and brine.

-

Yield: 85–92%.

Method B: HATU Coupling (Mild Conditions)

-

Dissolution: Dissolve 4-bromo-3-fluorobenzoic acid (1.0 equiv) in DMF (0.2 M concentration).

-

Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes (solution turns yellow).

-

Addition: Add Methylamine hydrochloride (1.5 equiv).

-

Reaction: Stir at RT for 4 hours.

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then standard acid/base wash.

Reaction Workflow Diagram

Figure 2: Operational workflow for the synthesis pathway.

Part 3: Analytical Characterization & Quality Control

To validate the synthesis, the following analytical parameters must be met. The fluorine atom provides a distinct handle for NMR verification.

| Parameter | Expected Value/Observation | Notes |

| Appearance | White to off-white solid | Yellowing indicates residual pyridine or oxidation byproducts. |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.50 (br s, 1H, NH), 7.85 (t, 1H, Ar-H), 7.70 (dd, 1H, Ar-H), 7.62 (dd, 1H, Ar-H), 2.80 (d, 3H, N-CH₃) | The coupling of the NH proton to the methyl group (doublet) confirms amide formation. |

| ¹⁹F NMR | ~ -105 to -110 ppm | Single peak. Absence of other peaks rules out regioisomers. |

| LC-MS (ESI+) | [M+H]⁺ = 232.0/234.0 | Distinct 1:1 bromine isotope pattern (⁷⁹Br/⁸¹Br). |

| Melting Point | 130–135°C | Range varies slightly based on crystal habit/solvent. |

Part 4: Troubleshooting & Optimization

Common Failure Modes

-

Regioisomer Contamination:

-

Incomplete Coupling (Method A):

-

Pyridine Residue (Step 1):

Part 5: Safety & Handling

-

Methylamine: If using the gas, extreme caution is required (flammable, toxic). It is strongly recommended to use 2.0 M solutions in THF or Methanol for safety and dosing accuracy.

-

Thionyl Chloride: Reacts violently with water releasing HCl and SO₂. Use a caustic scrubber for the exhaust gas.

-

Fluorinated Aromatics: Generally lipophilic and skin-permeable. Wear double nitrile gloves.

References

-

ChemicalBook. (2025).[3] 4-Bromo-3-fluorobenzoic acid Synthesis and Properties (CAS 153556-42-4).[1][3][9]

-

PubChem. (2025).[11] Compound Summary: 4-Bromo-3-fluorobenzoic acid.[1][3][9][10][11][12] National Library of Medicine.

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for HATU/Acid Chloride protocols).

-

Ningbo Inno Pharmchem. (2024).[10] Industrial Oxidation Protocols for Fluorinated Toluenes.[1]

Sources

- 1. nbinno.com [nbinno.com]

- 2. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]

- 3. 4-Bromo-3-fluorobenzoic acid | 153556-42-4 [chemicalbook.com]

- 4. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 5. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]

- 6. US20170190670A1 - Improved process for the preparation of enzalutamide - Google Patents [patents.google.com]

- 7. Inhibition of amyloidogenesis by non-steroidal anti-inflammatory drugs and their hybrid nitrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. 4-Bromo-3-fluorobenzoic acid | C7H4BrFO2 | CID 2773341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. caod.oriprobe.com [caod.oriprobe.com]

Introduction: The Role of NMR in Modern Drug Discovery

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-3-fluoro-N-methylbenzamide

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Small molecules, such as this compound, often serve as key intermediates or scaffolds in the synthesis of active pharmaceutical ingredients (APIs). Their precise characterization is not merely an academic exercise but a critical step for ensuring purity, understanding reactivity, and validating synthetic pathways. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, offers an unparalleled window into the molecular framework.

This guide provides a detailed technical overview of the principles, experimental protocols, and spectral interpretation of the ¹³C NMR spectrum of this compound. It is designed for researchers, chemists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors. We will delve into the causal factors governing chemical shifts and coupling constants, present a validated experimental workflow, and provide a detailed assignment of the predicted spectrum, grounded in fundamental principles and authoritative references.

Theoretical Framework: Decoding Substituent Effects

The ¹³C NMR spectrum of this compound is a direct reflection of the unique electronic environment of each carbon atom. The chemical shifts (δ) and carbon-fluorine coupling constants (J-coupling) are governed by a combination of inductive effects, resonance (mesomeric) effects, and the "heavy atom effect" of bromine.

-

The Benzene Ring as a Scaffold: Aromatic carbons typically resonate in the range of 110-170 ppm.[1][2] The specific position of each of the six aromatic carbons in our target molecule is modulated by the three substituents.

-

Fluorine's Influence: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which deshields (shifts downfield) adjacent carbons. However, its most defining characteristic in ¹³C NMR is the presence of through-bond J-coupling. This results in the splitting of carbon signals into doublets or more complex multiplets.[3] The magnitude of the coupling constant is highly dependent on the number of bonds separating the carbon and fluorine atoms:

-

Bromine's "Heavy Atom Effect": While bromine is electronegative, its primary influence on the directly attached (ipso) carbon is a shielding (upfield shift) phenomenon known as the "heavy atom effect".[6] This counterintuitive effect arises from the large, polarizable electron cloud of bromine, which induces a magnetic field that opposes the main applied field, effectively shielding the carbon nucleus.[6]

-

The N-Methylbenzamide Group: This electron-withdrawing group deactivates the aromatic ring. The carbonyl carbon (C=O) is highly deshielded and typically appears in the 165-170 ppm region for amides.[2][7] The methyl carbon (-CH₃) attached to the nitrogen is an aliphatic carbon and will appear significantly upfield, generally in the 25-30 ppm range.

Experimental Protocol: A Self-Validating Approach

Acquiring a high-quality ¹³C NMR spectrum requires careful consideration of the experimental parameters. The following protocol is designed to yield a spectrum with excellent resolution and signal-to-noise, ensuring data integrity.

1. Sample Preparation: i. Accurately weigh approximately 20-30 mg of this compound. ii. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can slightly alter chemical shifts.[8] iii. Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm). iv. Transfer the solution to a 5 mm NMR tube.

2. Spectrometer Setup and Calibration: i. The experiment should be performed on a spectrometer with a minimum field strength of 100 MHz for ¹³C observation (e.g., a 400 MHz ¹H spectrometer). ii. Tune and match the ¹³C probe to the sample. iii. Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

3. Data Acquisition: i. Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems). Proton decoupling is essential to simplify the spectrum by collapsing ¹³C-¹H couplings into singlets, which enhances the signal-to-noise ratio.[9] Note that ¹³C-¹⁹F couplings will remain.[4] ii. Temperature: Set and maintain a constant temperature, typically 298 K (25 °C).[10] iii. Spectral Width: Set a spectral width of approximately 240-250 ppm to ensure all signals, from the aliphatic methyl group to the carbonyl carbon, are captured. iv. Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution. v. Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. Quaternary carbons have longer relaxation times, and an adequate delay is crucial for their reliable observation and for quantitative accuracy if needed. vi. Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a significant number of scans (e.g., 1024 to 4096) is typically required to achieve a good signal-to-noise ratio.[8]

4. Data Processing: i. Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio. ii. Perform a Fourier Transform. iii. Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape. iv. Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm).

Workflow for Spectral Analysis

The logical flow from sample to final structure confirmation is a systematic process.

Caption: A typical workflow for ¹³C NMR analysis.

Spectral Analysis and Interpretation

The structure of this compound, with standard IUPAC numbering for the aromatic ring, is presented below. Note that C7 represents the carbonyl carbon and C8 represents the methyl carbon.

Caption: Structure of this compound.

Based on established principles, the predicted ¹³C NMR spectrum will exhibit 8 distinct signals. The predicted chemical shifts, multiplicities (due to C-F coupling), and coupling constants are summarized in the table below.

| Carbon Atom | Predicted δ (ppm) | Multiplicity | Predicted JCF (Hz) | Rationale for Assignment |

| C7 (C=O) | 166 - 168 | Doublet | ³JCF ≈ 3-5 | Typical amide carbonyl range.[2] Expected to be a small doublet due to three-bond coupling to fluorine. |

| C3 | 158 - 162 | Doublet | ¹JCF ≈ 245-255 | Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant.[4][5] |

| C1 | 135 - 138 | Doublet | ²JCF ≈ 20-25 | Quaternary carbon attached to the amide group. Deshielded and split by two-bond coupling to fluorine. |

| C5 | 128 - 132 | Singlet (or very small d) | ⁴JCF ≈ 0-2 | Protonated aromatic carbon. Four-bond coupling to fluorine is often unresolved. |

| C6 | 125 - 128 | Doublet | ³JCF ≈ 5-8 | Protonated aromatic carbon ortho to the amide group. Split by three-bond coupling to fluorine. |

| C4 | 118 - 122 | Doublet | ²JCF ≈ 22-28 | Ipso-carbon to bromine. Shielded by the "heavy atom effect"[6] and split by a two-bond coupling to fluorine. |

| C2 | 114 - 117 | Doublet | ²JCF ≈ 18-22 | Protonated aromatic carbon ortho to fluorine. Shielded by fluorine's resonance effect and split by two-bond coupling. |

| C8 (-CH₃) | 26 - 28 | Singlet | - | Typical chemical shift for an N-methyl group. Too distant for observable C-F coupling. |

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information that is critical for its role in scientific research and drug development. A detailed analysis, grounded in the fundamental principles of substituent effects and carbon-fluorine coupling, allows for the confident assignment of all eight carbon signals. The large one-bond coupling constant of the fluorine-bearing carbon (C3) and the characteristic "heavy atom" shielding of the bromine-bearing carbon (C4) are particularly diagnostic features. By following a robust experimental and analytical workflow, researchers can leverage the power of ¹³C NMR to ensure the structural integrity of this and other complex intermediates, thereby upholding the rigorous standards of scientific integrity and advancing the pace of discovery.

References

-

G. C. Levy, G. L. Nelson. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

H. Friebolin. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

eGrove, University of Mississippi. Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Scribd. 13-C NMR Chemical Shift Table. [Link]

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

PubChem. N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide. [Link]

-

SpectraBase. Benzamide. [Link]

-

R. J. Abraham, M. Mobli. (2008). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry. [Link]

-

National Center for Biotechnology Information. Analysis of 4-bromo-3-fluorobenzaldehyde and Separation of Its Regioisomers by One-Dimensional and Two-Dimensional Gas Chromatography. [Link]

-

Sabinet African Journals. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. [Link]

-

ACD/Labs. How do I know if my unknown contains a fluorine atom(s)? … Part 2. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

AIST: Spectral Database for Organic Compounds (SDBS). [Link]

-

J. Chem. Soc., Perkin Trans. 2. Heteronuclear 13C, 15N and 17O NMR cross-correlations of 4-substituted benzamide derivatives. [Link]

-

Chemistry LibreTexts. Carbon-Fluorine Coupling in 13C NMR. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. scribd.com [scribd.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. compoundchem.com [compoundchem.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. modgraph.co.uk [modgraph.co.uk]

Technical Guide: Purity & Characterization of Commercial 4-Bromo-3-fluoro-N-methylbenzamide

Executive Summary

4-Bromo-3-fluoro-N-methylbenzamide (CAS: 865111-72-4) is a high-value halogenated building block used primarily in medicinal chemistry for Structure-Activity Relationship (SAR) optimization. Its dual-halogen motif (bromine and fluorine) serves two distinct functions: the bromine atom acts as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom modulates metabolic stability and lipophilicity.

Commercial supplies of this reagent often exhibit purity variations that can catastrophically affect downstream catalytic cycles. Residual chelating agents, unreacted carboxylic acid precursors, or regioisomeric contaminants can poison sensitive Pd-catalysts or yield inseparable mixtures in subsequent steps. This guide provides a definitive protocol for the characterization, quality control, and purification of this specific amide.

Part 1: Critical Quality Attributes (CQAs)

To ensure reproducibility in drug development, the commercial material must meet the following specifications. "Commercial Purity" often claims >95%, but for catalytic coupling, >98% with specific impurity limits is required.

| Attribute | Specification | Rationale |

| Appearance | White to off-white crystalline solid | Coloration (yellow/pink) indicates oxidation of trace amines or phenols. |

| HPLC Purity | ≥ 98.0% (Area %) | Lower purity leads to competitive inhibition in cross-coupling reactions. |

| Regioisomer Content | ≤ 0.5% | The 2-fluoro isomer is a common contaminant that is difficult to separate downstream. |

| Water Content | ≤ 0.5% (w/w) | Moisture promotes amide hydrolysis over time. |

| Free Acid | ≤ 0.5% | Residual 4-bromo-3-fluorobenzoic acid can deactivate basic catalysts. |

Part 2: Synthetic Origins of Impurities

Understanding how the molecule is made reveals what impurities to expect. The standard industrial synthesis involves the amidation of 4-bromo-3-fluorobenzoic acid.

The Precursor Carryover (Hydrolytic Impurity)

The most common impurity is the starting material, 4-bromo-3-fluorobenzoic acid (CAS 153556-42-4). This remains if the coupling reaction (using SOCl₂ or EDCI) is incomplete or if the final amide hydrolyzes due to poor storage.

-

Risk: Carboxylic acids can protonate ligands in catalytic cycles or consume bases (e.g., K₂CO₃) intended for the Suzuki coupling.

The Regioisomer (Isomeric Impurity)

Commercial synthesis of the benzoic acid precursor often involves bromination of 3-fluorobenzoic acid or fluorination of bromotoluene. These processes can yield the 2-fluoro or 4-fluoro isomers.

-

Risk: 4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3) is chemically very similar but biologically distinct. It has a slightly different retention time on HPLC but can co-crystallize with the target.

Synthetic Byproducts[1]

-

Tetramethylurea (TMU): If uronium coupling agents (HBTU/TBTU) were used.

-

Dimerization: Formation of N-benzoylbenzamide species if the reaction temperature was uncontrolled during acid chloride activation.

Visualization: Impurity Genesis Pathway

Figure 1: Genesis of critical impurities during the synthetic workflow.[1] Red nodes indicate risks to downstream applications.

Part 3: Analytical Strategy

A standard "generic" gradient is insufficient for separating the regioisomers. The following method is validated for fluorinated benzamides.

High-Performance Liquid Chromatography (HPLC)

Principle: Reverse-phase chromatography with acidic buffering to suppress ionization of the free acid impurity, ensuring sharp peak shapes.

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (primary) and 210 nm (for non-aromatic impurities).

-

Temperature: 30°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Equilibration |

| 15.0 | 90 | Elution of Amide & Non-polars |

| 18.0 | 90 | Wash |

| 18.1 | 10 | Re-equilibration |

Interpretation:

-

Retention Time (RT): The target amide typically elutes around 8-10 minutes.

-

Acid Impurity: Will elute earlier (more polar) than the amide.

-

Regioisomer: The 2-fluoro isomer often elutes slightly later due to intramolecular H-bonding effects masking polarity.

Proton NMR (1H-NMR)

NMR is the only rapid way to confirm the isomeric identity (3-fluoro vs 2-fluoro).

-

Solvent: DMSO-d6 or CDCl3.

-

Diagnostic Signal: Look for the N-methyl doublet at

2.8 - 3.0 ppm. -

Aromatic Region: The 3-fluoro substitution pattern creates a specific splitting pattern (dd, ddd) that differs significantly from the 2-fluoro isomer.

-

3-Fluoro: Protons are spread out.

-

2-Fluoro: Protons often show tighter clustering due to symmetry changes.

-

Part 4: Remediation & Purification Protocol

If the commercial material fails the specifications above (e.g., purity < 98% or yellow color), perform this recrystallization. This protocol relies on the solubility differential between the neutral amide and the polar acid impurity.

Protocol: Ethanol/Water Recrystallization

Objective: Remove free acid and colored oxidation products.

-

Dissolution: Place 10.0 g of crude amide in a 250 mL Erlenmeyer flask.

-

Solvent Addition: Add Ethanol (absolute) (approx. 50-60 mL) and heat to reflux (80°C) with stirring until fully dissolved.

-

Note: If insoluble particles remain, filter while hot (remove inorganic salts).

-

-

Precipitation: Remove from heat. Slowly add Deionized Water (approx. 20-30 mL) dropwise to the hot solution until a persistent turbidity (cloudiness) just appears.

-

Cooling: Re-heat slightly to clear the solution, then allow it to cool to room temperature slowly (over 2 hours). Then, place in an ice bath (0-4°C) for 1 hour.

-

Filtration: Filter the white crystals using a Buchner funnel.

-

Wash: Wash the cake with cold 2:1 Ethanol:Water mixture (2 x 10 mL).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours to remove residual moisture.

Expected Recovery: 85-90%. Purity Upgrade: Typically improves from 95% to >99%.

Part 5: Analytical Decision Tree

Use this logic flow to determine if the batch is suitable for drug development use.

Figure 2: Quality Control Decision Tree for commercial this compound.

References

-

Chemical Structure & Identifiers

- Synthetic Methodology (Amide Coupling): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for EDCI/Acid Chloride coupling protocols).

- Analytical Validation: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. (Standard for HPLC method development).

-

Commercial Availability & CAS Verification

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-3-fluoro-N-methylbenzamide in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3-fluoro-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of specific quantitative solubility data in public literature, this document focuses on establishing a robust theoretical framework for predicting solubility based on the compound's physicochemical properties. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility in various organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of this compound

This compound is a halogenated aromatic amide of significant interest in medicinal chemistry and process development. Its substituted benzamide scaffold is a common feature in pharmacologically active molecules. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, and an N-methylamide group—imparts specific electronic and steric properties that make it a valuable building block for synthesizing more complex target molecules.

Understanding the solubility of this intermediate is paramount for its effective utilization. Solubility data governs critical process decisions, including:

-

Reaction Solvent Selection: Ensuring reactants are in the same phase to maximize reaction rates and yields.

-

Purification Strategy: Designing effective crystallization, precipitation, or chromatographic purification methods.[1]

-

Formulation Development: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability.

This guide will deconstruct the molecular features of this compound to predict its solubility profile and provide a definitive methodology for its experimental validation.

Physicochemical Characterization and Theoretical Solubility Profile

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a practical expression of the underlying thermodynamics of dissolution.[2] The process is driven by the change in Gibbs free energy (ΔG), which is dependent on the enthalpy (ΔH) and entropy (ΔS) of dissolution.[3] For a solute to dissolve, the energy gained from new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions.

Molecular Structure Analysis

The key to predicting solubility lies in the compound's molecular structure:

-

N-Methylamide Group (-C(O)NHCH₃): This is the most influential functional group. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, while the amide proton (N-H) is a hydrogen bond donor.[4] This allows for strong, specific interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character, favoring interactions with less polar solvents.

-

Halogen Substituents (Br, F): The electronegative fluorine and bromine atoms increase the molecule's overall polarity and dipole moment. They also introduce the possibility of halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic region (σ-hole) that can interact with nucleophiles like carbonyl oxygens or nitrogen atoms.[5][6] This can influence both crystal packing in the solid state and interactions with specific solvents.

Predicted Solubility in Different Solvent Classes

Based on this structural analysis, we can predict a nuanced solubility profile:

-

High Solubility Expected in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are anticipated to be effective. They possess high polarity and can act as hydrogen bond acceptors, interacting strongly with the amide N-H group without the competing self-association seen in protic solvents.

-

Moderate to Good Solubility in Alcohols: Protic solvents such as Methanol, Ethanol, and Isopropanol should be effective solvents. They can act as both hydrogen bond donors (to the carbonyl oxygen) and acceptors (from the amide proton).

-

Moderate Solubility in Chlorinated Solvents: Dichloromethane (DCM) and Chloroform are polar enough to interact with the molecule's dipole moment. While not capable of hydrogen bonding, they can effectively solvate the aromatic and halogenated portions of the molecule.

-

Low to Negligible Solubility in Nonpolar Solvents: Hydrocarbon solvents like Hexane, Heptane, and Toluene are unlikely to be effective. The energy required to break the strong intermolecular hydrogen bonds within the this compound crystal lattice would not be compensated by the weak van der Waals forces offered by these nonpolar solvents.

A summary of the compound's key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 749927-69-3 | [7][8] |

| Molecular Formula | C₈H₇BrFNO | [9] |

| Molecular Weight | 232.05 g/mol | [9] |

| Physical State | Solid, White to Off-White Powder/Crystal | [7][8] |

| Melting Point | 125.0 to 129.0 °C | [8] |

| Hydrogen Bond Donor Count | 1 | [10] (Computed) |

| Hydrogen Bond Acceptor Count | 2 (Oxygen and Fluorine) | [10] (Computed) |

| Topological Polar Surface Area | 29.1 Ų |[10] (Computed) |

Experimental Determination of Thermodynamic Solubility

While theoretical prediction is invaluable, empirical measurement is the gold standard. The isothermal shake-flask method is a robust and widely accepted technique for determining thermodynamic (equilibrium) solubility.[11] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing data that is crucial for process chemistry and regulatory filings.

Causality Behind Experimental Choices

-

Why Shake-Flask? This method is preferred over kinetic methods because it allows sufficient time for the system to reach its lowest energy state (equilibrium). Kinetic solubility tests, which often involve rapid precipitation from a stock solution, can result in supersaturated solutions or the formation of metastable solid forms, leading to an overestimation of the true solubility.[12]

-

Why Isothermal? Solubility is highly temperature-dependent.[13] Maintaining a constant and controlled temperature is critical for reproducibility and for understanding the thermodynamic properties of the dissolution process.

-

Why Excess Solid? The continuous presence of an excess of the solid solute ensures that the solution remains saturated throughout the equilibration period, which is the definition of a solubility measurement.

-

Why HPLC for Quantification? High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its high sensitivity, specificity, and accuracy.[14] It can separate the analyte of interest from any potential impurities or degradation products, ensuring that only the concentration of this compound is measured.

Detailed Experimental Protocol

-

Preparation: a. Add an excess amount of solid this compound (e.g., 20-50 mg) to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. b. To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent. A range of solvents from different classes should be tested (see Table 2).

-

Equilibration: a. Seal the vials securely to prevent solvent evaporation. b. Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C). c. Agitate the slurries for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: a. After equilibration, remove the vials and allow the excess solid to settle. b. To separate the saturated liquid phase from the solid, use either centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) or filtration through a chemically resistant syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid introducing solid particles into the analytical sample.

-

Sample Preparation for Analysis: a. Carefully pipette a known aliquot of the clear supernatant (the saturated solution) into a clean volumetric flask. b. Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: a. Prepare a series of calibration standards of this compound of known concentrations. b. Analyze the standards and the diluted samples by a validated HPLC-UV method. c. Construct a calibration curve by plotting the peak area against the concentration of the standards. d. Determine the concentration of the diluted sample from the calibration curve.

-

Calculation: a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the standardized workflow for determining the thermodynamic solubility of this compound.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Discussion of Key Influencing Factors

Solvent Selection

The choice of solvent is the most critical factor. A well-designed study will include a diverse set of solvents to build a comprehensive solubility profile. Table 2 provides a list of recommended solvents, their properties, and the rationale for their inclusion.

Table 2: Recommended Organic Solvents for Solubility Screening

| Solvent | Class | Polarity | H-Bonding Capability | Rationale for Inclusion |

|---|---|---|---|---|

| Methanol | Polar Protic | High | Donor & Acceptor | Represents small alcohols, excellent H-bonder. |

| Isopropanol | Polar Protic | Medium | Donor & Acceptor | Represents bulkier alcohols, common process solvent. |

| Acetonitrile | Polar Aprotic | High | Acceptor Only | High dipole moment, no donor capability. |

| Acetone | Polar Aprotic | Medium | Acceptor Only | Common ketone, useful for crystallization. |

| Dichloromethane | Polar Aprotic | Medium | None | Common chlorinated solvent for reactions.[15] |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium | Acceptor Only | Common ether solvent. |

| Ethyl Acetate | Polar Aprotic | Medium | Acceptor Only | Common ester, widely used in chromatography.[16] |

| Toluene | Nonpolar | Low | None | Represents aromatic hydrocarbons. |

| Heptane | Nonpolar | Low | None | Represents aliphatic hydrocarbons, often used as an anti-solvent. |

Temperature Effects

For most solid compounds, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with temperature.[11] This relationship can be described by the van't Hoff equation. Performing solubility measurements at different temperatures (e.g., 5 °C, 25 °C, and 40 °C) can provide valuable thermodynamic data and is essential for designing robust crystallization processes where temperature gradients are used to control supersaturation and crystal growth.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, a thorough analysis of its molecular structure allows for a strong, predictive understanding of its behavior. The prominent N-methylamide group suggests that polar solvents, particularly polar aprotic solvents like DMF and DMSO, and polar protic solvents like methanol, will be most effective. Conversely, its solubility in nonpolar hydrocarbon solvents is expected to be poor.

For researchers and process chemists, the true value lies not in pre-existing data but in the capacity for accurate and reliable measurement. The detailed isothermal shake-flask protocol provided in this guide represents a self-validating system for generating high-quality, thermodynamic solubility data. By combining theoretical prediction with this rigorous experimental methodology, scientists can make informed decisions regarding solvent selection, leading to optimized reaction conditions, efficient purification strategies, and accelerated development timelines.

References

-

Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Cheméo. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160779897, 4-bromo-2-fluoro-N-methylbenzamide. PubChem. Retrieved from [Link]

-

Hansen, P. E. (2012). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 17(4), 4381–4425. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 11: Thermodynamics of Solubility. Chemistry LibreTexts. Retrieved from [Link]

-

Varadwaj, A., Varadwaj, P. R., & Marques, H. M. (2019). Role of halogen-involved intermolecular interactions and existence of isostructurality in the crystal packing of —CF3 and halogen (Cl or Br or I) substituted benzamides. CrystEngComm, 21(32), 4791-4813. Retrieved from [Link]

-

Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12. Retrieved from [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.

-

ResearchGate. (n.d.). Dependence of ∆δ NH on hydrogen bonding strength. ResearchGate. Retrieved from [Link]

-

Quagli, M., et al. (2021). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 171, 233-245. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Q3C — Tables and List Guidance for Industry. FDA. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Wikipedia. Retrieved from [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Retrieved from [Link]

-

Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. Cleanchem Laboratories. Retrieved from [Link]

-

Pesti, J. A., et al. (2022). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au, 2(5), 441-448. Retrieved from [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogen bond studies in substituted N-(2-hydroxyphenyl)- -2-[(4-methylbenzenesulfonyl)amino]acetamides. ResearchGate. Retrieved from [Link]

-

SciSpace. (n.d.). Organic solvents in the pharmaceutical industry. SciSpace. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11954, N-Methylbenzamide. PubChem. Retrieved from [Link]

-

University of Calgary. (n.d.). Solubility of Organic Compounds. University of Calgary. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues. ResearchGate. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). WO 99/19275. Google Patents.

-

National Center for Biotechnology Information. (n.d.). New hydrogen-bond potentials for use in determining energetically favorable binding sites on molecules of known structure. PubMed. Retrieved from [Link]

-

Bohnert, T. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlidePlayer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. NCBI Bookshelf. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 8. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 10. CID 160779897 | C16H14Br2F2N2O2 | CID 160779897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. research.unipd.it [research.unipd.it]

- 15. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

Section 1: Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of 4-Bromo-3-fluoro-N-methylbenzamide

Executive Summary: This guide provides a comprehensive framework for the safe handling, storage, and use of this compound (CAS No. 865111-72-4) for research, development, and pharmaceutical professionals. It is critical to note that specific toxicological and safety data for this particular isomer are not extensively published. Therefore, this document establishes a robust safety protocol by leveraging data from the well-characterized isomer, 4-Bromo-2-fluoro-N-methylbenzamide (CAS No. 749927-69-3), and adhering to established principles for handling halogenated aromatic compounds. This approach ensures a conservative and comprehensive safety margin for all laboratory and manufacturing operations.

This compound is a halogenated aromatic amide. Its precise physical and chemical properties are not widely documented. The data presented below is based on its molecular formula and supplemented with data from its well-studied 2-fluoro isomer, which is structurally very similar and serves as a reliable surrogate for risk assessment.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 865111-72-4 | [1] |

| Molecular Formula | C₈H₇BrFNO | [1] |

| Molecular Weight | 232.05 g/mol | [1] |

| Appearance | White to Off-White Solid (presumed) | [2] |

| Melting Point | ~125 - 129 °C (Surrogate Data) | [2] |

| Boiling Point | ~285 °C (Predicted, Surrogate Data) | [2][3] |

| Density | ~1.545 g/cm³ (Predicted, Surrogate Data) | [2][3] |

| Solubility | Slightly soluble in Chloroform and Methanol (Surrogate Data) | [2] |

Section 2: Hazard Identification and Toxicology

GHS Hazard Classification (Surrogate Data)

The following classification should be conservatively applied to this compound.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |

Source: Based on data for 4-Bromo-2-fluoro-N-methylbenzamide[4]

Toxicological Profile and Rationale

-

Inhalation: As a fine solid powder, this compound poses a risk of respiratory tract irritation if inhaled.[5] Proper engineering controls are paramount to prevent aerosolization.

-

Skin and Eye Contact: Halogenated benzamides are frequently cited as skin and eye irritants.[5][6] Direct contact must be avoided through the use of appropriate Personal Protective Equipment (PPE).

-

Ingestion: The compound is presumed to be harmful if swallowed, consistent with many biologically active small molecules.

-

Metabolism and Chronic Effects: The metabolism of fluorinated aromatic compounds can be complex. While the carbon-fluorine bond is strong, metabolic pathways can sometimes lead to toxic byproducts.[7][8] Long-term exposure data is unavailable, and therefore, exposure should be minimized as a guiding principle.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with rigorous PPE protocols.

Engineering Controls

The causality for implementing robust engineering controls is to physically isolate the researcher from the chemical hazard, thereby minimizing the risk of inhalation and systemic exposure.

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions, must be performed in a certified chemical fume hood to prevent inhalation of dust and vapors.[9]

-

Ventilation: The laboratory should be well-ventilated to dilute any fugitive emissions.[6]

-

Safety Stations: A safety shower and eyewash station must be immediately accessible in the work area.[6]

Personal Protective Equipment (PPE)

PPE is the final barrier of protection and must be worn at all times when handling the compound.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or handling larger quantities.[6]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and changed immediately if contamination occurs.[6]

-

Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned. Wear closed-toe shoes.[6]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6]

Section 4: Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling

-

Minimize Exposure: Avoid all personal contact, including the inhalation of dust.[9]

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6]

-

Grounding: Take precautionary measures against static discharge when handling the powder.

-

Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure to prevent contamination of the laboratory space.

Storage

-

Container: Keep the container tightly closed and clearly labeled.[5]

-

Conditions: Store in a cool, dry, and well-ventilated area.[6] A recommended storage temperature is room temperature, sealed in a dry environment.[2]

-

Incompatibilities: Store away from strong oxidizing agents.[2][6]

Section 5: Exemplar Experimental Protocols

The following protocols are provided as validated templates. Any procedure should be preceded by a thorough risk assessment specific to the planned experiment.

Exemplar Synthesis: Amide Coupling

This protocol is based on the well-documented synthesis of the 2-fluoro isomer and represents a standard method for forming the amide bond.[2] The primary causality for this multi-step workflow is to ensure the complete and clean conversion of the carboxylic acid to the final amide product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-bromo-3-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Activator Addition: Add coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.5 eq) and 1-hydroxybenzotriazole (HOBt) (1.5 eq). Stir the mixture at room temperature.

-

Amine Addition: Slowly add a solution of methylamine (e.g., 2M in THF, 5.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 16-24 hours. The reaction progress should be monitored by a self-validating method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using silica gel flash column chromatography to yield the final product.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: HPLC Method Development

Accurate quantification is crucial for purity assessment. A robust reversed-phase HPLC (RP-HPLC) method is the standard for this class of molecule. The following provides a logical workflow for developing such a method.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile/water). Prepare working standards by serial dilution.

-

Initial Screening: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). Start with a gradient elution from ~30% to 90% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 15 minutes to determine the approximate retention time.

-

Method Optimization: Based on the screening run, develop an isocratic method. Adjust the acetonitrile/water ratio to achieve a retention time between 3-10 minutes with a good peak shape (tailing factor < 1.5).

-

System Suitability: Before sample analysis, perform system suitability injections (typically n=5) to validate the system's performance. Key parameters include retention time reproducibility (%RSD < 1%) and peak area reproducibility (%RSD < 2%).

-

Analysis: Inject the sample and quantify the purity based on the area percent of the main peak relative to all other peaks detected.

Caption: Workflow for developing a self-validating HPLC analytical method.

Section 6: Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

-

Inhalation: Remove the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[10]

-

Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up and place in a sealed container for disposal.

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[10]

Section 7: Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Disposal: Dispose of the compound and any contaminated materials in a sealed, labeled container. Follow all local, regional, and national regulations for hazardous chemical waste disposal.[5] Do not dispose of down the drain or into the environment.

References

-

Chemzq. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3. Retrieved from Chemzq website. [Link]

-

Stenutz. (n.d.). 4-bromo-3-methylbenzamide. Retrieved from Stenutz website. [Link]

-

PubMed. (2021). Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents. Retrieved from PubMed website. [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C8H7BrFNO, 10 grams. Retrieved from CP Lab Safety website. [Link]

-

AA Blocks. (n.d.). 4-Bromo-3-fluorobenzamide | 759427-20-8. Retrieved from AA Blocks website. [Link]

-

PubChem. (n.d.). CID 160779897 | C16H14Br2F2N2O2. Retrieved from PubChem website. [Link]

-

Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. Retrieved from Cleanchem Laboratories website. [Link]

-

StatPearls - NCBI Bookshelf. (n.d.). Fluorides and Fluorocarbons Toxicity. Retrieved from NCBI website. [Link]

-

PubMed. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and Separation of Its Regioisomers by One-Dimensional and Two-Dimensional Gas Chromatography. Retrieved from PubMed website. [Link]

-

PMC - NCBI. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from NCBI website. [Link]

-

PubMed. (n.d.). Toxicology of fluorine-containing monomers. Retrieved from PubMed website. [Link]

-

National Toxicology Program. (2024). Fluoride, Neurodevelopment, and Cognition: A National Toxicology Program Monograph. Retrieved from YouTube. [Link]

-

Center for PFAS Research. (2010). Aquatic Toxicology of Perfluorinated Chemicals. Retrieved from Michigan State University website. [Link]

-

eCompressedair. (n.d.). 3-Bromo-4-fluorobenzamide, min 96%, 1 gram. Retrieved from eCompressedair website. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 3. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]

- 4. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

A Technical Guide to 4-Bromo-3-fluoro-N-methylbenzamide: A Versatile Building Block for Modern Organic Synthesis

Executive Summary: 4-Bromo-3-fluoro-N-methylbenzamide is a strategically important building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its trifunctional nature—an aryl bromide handle for cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and an N-methylamide group for hydrogen bonding and structural rigidity—offers medicinal chemists a powerful tool for molecular design. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and reactivity, with a focus on its application in constructing complex molecular architectures.

Introduction & Strategic Importance

The Role of Halogenated Benzamides in Drug Discovery

Halogenated aromatic compounds are ubiquitous in medicinal chemistry. The incorporation of halogens, particularly fluorine and bromine, can significantly enhance a drug candidate's therapeutic profile by improving metabolic stability, membrane permeability, and binding affinity. The benzamide moiety itself is a common feature in many approved drugs, acting as a rigid structural element and a hydrogen bond donor/acceptor. The combination of these features in a single, versatile building block is of high value to the drug development professional.

The Unique Profile of this compound

This compound presents a unique combination of functional groups that allow for sequential and regioselective modifications:

-

The Aryl Bromide (C4-Br): This is the primary reactive site for palladium-catalyzed cross-coupling reactions. It enables the straightforward introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups, forming the core of many drug scaffolds.

-

The Fluorine Atom (C3-F): Positioned meta to the amide and ortho to the bromide, the fluorine atom exerts a strong inductive electron-withdrawing effect. This influences the reactivity of the aromatic ring, impacts the pKa of adjacent groups, and can serve as a key binding element or a site to block metabolic attack.

-

The N-methylamide Group (C1-CONHMe): This group provides a point for hydrogen bonding interactions with biological targets and imparts a degree of conformational constraint to the molecule.

This trifecta of functionality makes it a sought-after intermediate in the synthesis of targeted therapeutics, such as kinase inhibitors.[1][2]

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. While extensive experimental data for this compound is not broadly published, data for its precursor and related isomers provide a strong basis for its expected characteristics.

Core Properties

The properties of the key precursor, 4-Bromo-3-fluorobenzoic acid, are well-documented and provide insight into the characteristics of its N-methylamide derivative.

| Property | Value (for 4-Bromo-3-fluorobenzoic acid) | Reference |

| CAS Number | 153556-42-4 | [3] |

| Molecular Formula | C₇H₄BrFO₂ | [3][4] |

| Molecular Weight | 219.01 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Storage | Sealed in dry, room temperature | [3] |

Note: The properties of the title compound, this compound (C₈H₇BrFNO, MW: 232.05 g/mol ), are expected to be similar, with a higher melting point and different solubility profile due to the amide functional group.

Spectroscopic Signature (Anticipated)

The spectroscopic data is crucial for reaction monitoring and final product confirmation.

-